molecular formula C11H10ClNO4 B1598599 Methyl (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate CAS No. 104662-84-2

Methyl (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate

Cat. No. B1598599
M. Wt: 255.65 g/mol
InChI Key: CNOULAOXZGSIEF-UHFFFAOYSA-N
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Description

“Methyl (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate” is a derivative of 3,4-dihydro-2H-1,4-benzoxazin-3-one . It has been studied for its potential as a human DNA topoisomerase I inhibitor . Topoisomerase I inhibitors are used clinically for the treatment of solid tumors .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives, including “Methyl (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate”, has been previously studied . The inhibitory activities of these derivatives on human topoisomerase I were investigated by relaxation assay .


Molecular Structure Analysis

The molecular structure of “Methyl (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate” can be analyzed using various techniques such as 2D proton NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate” can be found in databases like PubChem .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Methyl (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate serves as a precursor in the synthesis of various antimicrobial and antioxidant compounds. Sonia et al. (2013) described the synthesis of benzoxazinyl pyrazolone arylidenes from this compound, which exhibited potent antimicrobial and antioxidant activities, highlighting its utility in developing new therapeutic agents (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Chemical Reactivity and Hydrolysis Studies

The reactivity and hydrolysis behavior of derivatives of methyl (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate have been studied, providing insights into their chemical behavior and potential applications in synthetic chemistry. Iwanami et al. (1964) conducted hydrolysis studies on derivatives, which were hydrolyzed into pyruvic acid, carbon dioxide, and amines, indicating their potential use in synthesizing various biochemical compounds (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).

Catalytic Hydrogenation Applications

The compound has also been explored for its role in the catalytic hydrogenation of dihydrooxazines, leading to the formation of a dynamic mixture of enamines and tetrahydro-2-furanamines. Such reactions are critical in the synthesis of 1,4-amino alcohols and dihydrofurans, demonstrating the compound's versatility in organic synthesis and potential applications in pharmaceutical chemistry (Sukhorukov, Lesiv, Eliseev, Khomutova, Ioffe, & Borissova, 2008).

Development of COX-2 / 5-LOX Inhibitors

Furthermore, methyl (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate has been utilized in the synthesis of COX-2 / 5-LOX inhibitors. These compounds have shown significant inhibitory activity, illustrating the chemical's potential in developing new anti-inflammatory drugs (Reddy & Rao, 2008).

Antibacterial Activity

The synthesis of derivatives from methyl (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate and their evaluation for antibacterial activity further underscore its significance in medicinal chemistry. Kadian, Maste, and Bhat (2012) synthesized compounds that showed good antibacterial activity against various strains, suggesting its utility in discovering new antibacterial agents (Kadian, Maste, & Bhat, 2012).

Future Directions

The future directions for the study of “Methyl (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate” could include further investigation into its potential as a human DNA topoisomerase I inhibitor . This could lead to the development of new anticancer agents .

properties

IUPAC Name

methyl 2-(6-chloro-3-oxo-4H-1,4-benzoxazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4/c1-16-10(14)5-9-11(15)13-7-4-6(12)2-3-8(7)17-9/h2-4,9H,5H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOULAOXZGSIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401001
Record name Methyl (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate

CAS RN

104662-84-2
Record name Methyl (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
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